molecular formula C11H12N2O B14321509 2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine CAS No. 106060-95-1

2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine

Cat. No.: B14321509
CAS No.: 106060-95-1
M. Wt: 188.23 g/mol
InChI Key: TYCRKMWYDYWMSN-UHFFFAOYSA-N
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Description

2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are often found in various natural products and synthetic materials. This compound features a pyrazine ring substituted with a 2-(5-methylfuran-2-yl)ethyl group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine typically involves the reaction of 5-methylfurfural with ethylamine to form an intermediate, which is then cyclized to produce the desired pyrazine derivative. The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of dihydropyrazines.

    Substitution: Formation of substituted pyrazines and furans with various functional groups.

Scientific Research Applications

2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a pyrazine ring with a furan moiety makes it versatile for various applications, particularly in the synthesis of complex organic molecules and the development of new materials.

Properties

CAS No.

106060-95-1

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-[2-(5-methylfuran-2-yl)ethyl]pyrazine

InChI

InChI=1S/C11H12N2O/c1-9-2-4-11(14-9)5-3-10-8-12-6-7-13-10/h2,4,6-8H,3,5H2,1H3

InChI Key

TYCRKMWYDYWMSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CCC2=NC=CN=C2

Origin of Product

United States

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